molecular formula C9H7ClN4 B11894451 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 920494-54-8

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Katalognummer: B11894451
CAS-Nummer: 920494-54-8
Molekulargewicht: 206.63 g/mol
InChI-Schlüssel: MYKUZFLUYIATQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.

    Reduction: Palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while reduction can yield various amine derivatives .

Wirkmechanismus

The mechanism of action of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile involves interactions with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and carbonitrile groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

920494-54-8

Molekularformel

C9H7ClN4

Molekulargewicht

206.63 g/mol

IUPAC-Name

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile

InChI

InChI=1S/C9H7ClN4/c1-5-12-7-3-6(4-11)8(10)13-9(7)14(5)2/h3H,1-2H3

InChI-Schlüssel

MYKUZFLUYIATQG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1C)N=C(C(=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.